molecular formula C22H23ClN6 B125211 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- CAS No. 153901-56-5

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl-

Numéro de catalogue B125211
Numéro CAS: 153901-56-5
Poids moléculaire: 406.9 g/mol
Clé InChI: IVTYOJOLKCTFCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the benzodiazepine family and has been shown to possess anxiolytic, sedative, and hypnotic properties.

Mécanisme D'action

The mechanism of action of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- involves binding to the benzodiazepine receptor site on the gamma-aminobutyric acid (GABA) receptor. This results in an increase in the affinity of GABA for its receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This ultimately leads to the anxiolytic, sedative, and hypnotic effects of the compound.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- include a decrease in neuronal activity, which leads to the anxiolytic, sedative, and hypnotic effects of the compound. It has also been shown to have anticonvulsant and muscle relaxant properties.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- in lab experiments include its well-defined mechanism of action, its potency, and its ability to produce consistent results. However, its limitations include its potential for abuse and addiction, as well as its side effects.

Orientations Futures

For the study of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- include the development of more selective compounds that target specific subtypes of the GABA receptor, as well as the investigation of its potential for the treatment of other neurological disorders such as epilepsy and Parkinson's disease.
Conclusion:
In conclusion, 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- is a compound that has shown promising therapeutic potential for the treatment of anxiety disorders, insomnia, and other sleep-related disorders. Its well-defined mechanism of action and potency make it a valuable tool for laboratory experiments. However, its potential for abuse and addiction, as well as its side effects, must be taken into consideration when evaluating its clinical applications. Further research is needed to fully understand the potential of this compound for the treatment of neurological disorders.

Méthodes De Synthèse

The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- involves the condensation of 2-amino-5-chlorobenzophenone with ethyl acetoacetate and hydrazine hydrate. The resulting product is then treated with methyl iodide and piperazine to obtain the final product. This synthesis method has been optimized to produce high yields of the compound.

Applications De Recherche Scientifique

The 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- has been extensively studied for its potential therapeutic applications. It has been shown to possess anxiolytic, sedative, and hypnotic properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and other sleep-related disorders.

Propriétés

Numéro CAS

153901-56-5

Nom du produit

6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl-

Formule moléculaire

C22H23ClN6

Poids moléculaire

406.9 g/mol

Nom IUPAC

8-chloro-1-methyl-5-(4-methylpiperazin-1-yl)-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine

InChI

InChI=1S/C22H23ClN6/c1-16-24-25-21-15-22(27-12-10-26(2)11-13-27)29(18-6-4-3-5-7-18)20-14-17(23)8-9-19(20)28(16)21/h3-9,14-15H,10-13H2,1-2H3

Clé InChI

IVTYOJOLKCTFCX-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)N(C(=C2)N4CCN(CC4)C)C5=CC=CC=C5

SMILES canonique

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)N(C(=C2)N4CCN(CC4)C)C5=CC=CC=C5

Autres numéros CAS

153901-56-5

Synonymes

5-(4-methylpiperazinyl)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine
RL 218
RL-218

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.